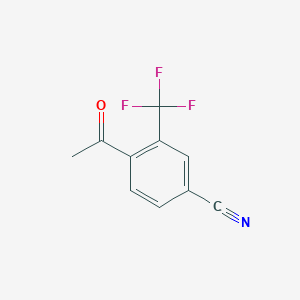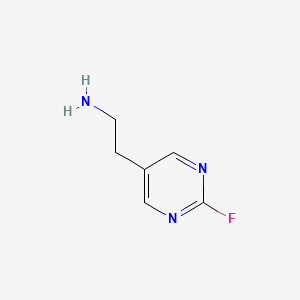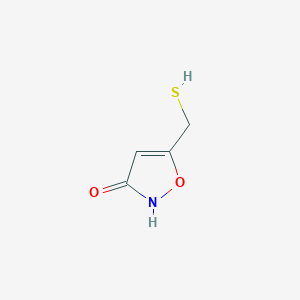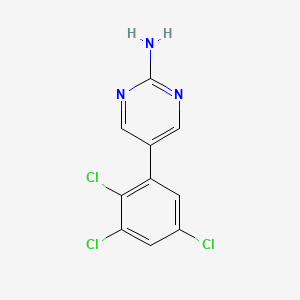
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological pathways.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a different ring structure, known for its use as a CDK2 inhibitor in cancer treatment.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with applications in medicinal chemistry and materials science.
Uniqueness
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Eigenschaften
Molekularformel |
C10H6Cl3N3 |
|---|---|
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
5-(2,3,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-1-7(9(13)8(12)2-6)5-3-15-10(14)16-4-5/h1-4H,(H2,14,15,16) |
InChI-Schlüssel |
VULKGRGEVGITJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CN=C(N=C2)N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


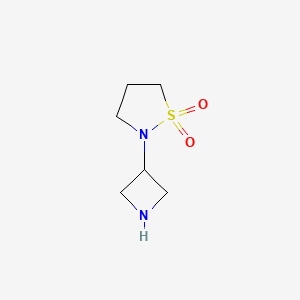
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)


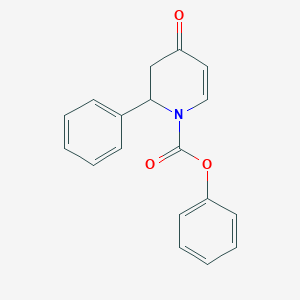
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
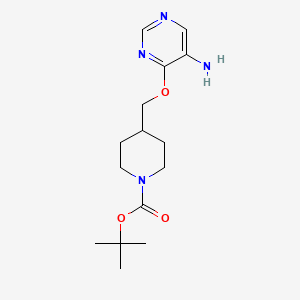
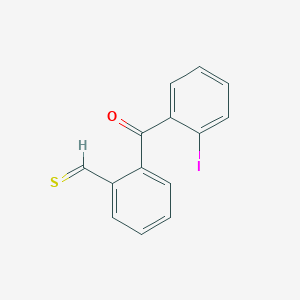
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
